REACTION_SMILES
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[CH2:17]([SiH:18]([CH2:19][CH3:20])[CH2:21][CH3:22])[CH3:23].[Cl:31][CH2:32][Cl:33].[F:1][c:2]1[c:3]([C:9]2([OH:16])[CH2:10][CH2:11][CH:12]=[CH:13][CH2:14][CH2:15]2)[cH:4][cH:5][cH:6][c:7]1[F:8].[F:24][C:25]([F:26])([F:27])[C:28]([OH:29])=[O:30]>>[F:1][c:2]1[c:3]([CH:9]2[CH2:10][CH2:11][CH:12]=[CH:13][CH2:14][CH2:15]2)[cH:4][cH:5][cH:6][c:7]1[F:8]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC[SiH](CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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OC1(c2cccc(F)c2F)CCC=CCC1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OC1(c2cccc(F)c2F)CCC=CCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(F)(F)F
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Name
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Type
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product
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Smiles
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Fc1cccc(C2CCC=CCC2)c1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |